(4S)-4-propyl-1,3-oxazolidin-2-one
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Overview
Description
(4S)-4-propyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-1-propanol with propionaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts or chiral resolution techniques may be employed to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(4S)-4-propyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of bacterial enzymes.
Medicine: Oxazolidinone derivatives, including this compound, are investigated for their antibiotic properties, especially against resistant bacterial strains.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-4-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes. The compound binds to the ribosomal RNA, inhibiting protein synthesis and leading to the death of bacterial cells. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial translation machinery.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-isopropyl-1,3-oxazolidin-2-one: A similar compound with an isopropyl group instead of a propyl group.
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Uniqueness
(4S)-4-propyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and propyl substituent, which can influence its biological activity and selectivity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
(4S)-4-propyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNSLLITCXHBI-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429044 |
Source
|
Record name | AG-E-14754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165115-69-5 |
Source
|
Record name | AG-E-14754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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